N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a compound that features both thiophene and furan rings, which are heterocyclic aromatic compounds. Thiophene contains a sulfur atom, while furan contains an oxygen atom in their respective five-membered rings. These heterocycles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves the condensation of 2-thiopheneethylamine with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction conditions often involve stirring the reactants in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene and furan rings
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives
Scientific Research Applications
N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as thiophene-2-carboxamide.
Furan derivatives: Such as furan-2-carboxamide.
Other heterocyclic compounds: Such as pyrrole and imidazole derivatives
Uniqueness
N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide is unique due to the presence of both thiophene and furan rings, which confer distinct electronic and steric properties. This dual heterocyclic structure enhances its versatility and potential in various applications compared to compounds containing only one type of heterocycle .
Properties
Molecular Formula |
C11H11NO2S |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H11NO2S/c13-11(10-4-1-7-14-10)12-6-5-9-3-2-8-15-9/h1-4,7-8H,5-6H2,(H,12,13) |
InChI Key |
HAVNWGPRWYBLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
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